4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione
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Overview
Description
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a naphthalene ring system with hydroxyl and methylbutenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene derivatives, followed by hydroxylation and alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methylbutenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroxynaphthalenes, and alkylated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can lead to the inhibition of specific enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
2-Methyl-1,4-naphthoquinone: Contains a methyl group instead of the methylbutenyl group.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Contains a hydroxyl group at a different position.
Uniqueness
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylbutenyl group enhances its lipophilicity and potential biological activity compared to simpler naphthoquinones.
Properties
IUPAC Name |
4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-4-15(2,3)11-12(16)9-7-5-6-8-10(9)13(17)14(11)18/h4-8,16H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJKVJGVILZRBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294237 |
Source
|
Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64469-16-5 |
Source
|
Record name | NSC95400 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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